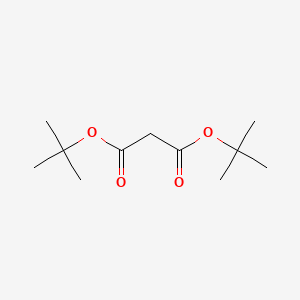

Di-tert-butyl malonate

Overview

Description

Di-tert-butyl malonate, also known as propanedioic acid, bis(1,1-dimethylethyl) ester, is an organic compound with the molecular formula C11H20O4. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is characterized by its two tert-butyl ester groups attached to a malonic acid core, making it a versatile reagent in various chemical reactions .

Preparation Methods

Traditional Acid-Catalyzed Esterification of Malonic Acid

The most widely documented method for DTBM synthesis involves the acid-catalyzed esterification of malonic acid with isobutylene. This approach, detailed in a classical organic synthesis procedure, leverages concentrated sulfuric acid as a catalyst to facilitate the reaction in an ether solvent under pressurized conditions.

Reaction Mechanism and Conditions

Malonic acid reacts with two equivalents of isobutylene in the presence of sulfuric acid, undergoing sequential protonation and nucleophilic attack by the tert-butoxy group. The reaction is typically conducted in a sealed pressure bottle charged with ether, isobutylene, and sulfuric acid. The mixture is agitated at room temperature until the malonic acid dissolves, followed by neutralization with aqueous sodium hydroxide.

Key parameters include:

- Molar ratio : A 1:3.1 molar ratio of malonic acid to isobutylene ensures complete esterification.

- Temperature : Room temperature (20–25°C) for the initial reaction, followed by distillation at 100°C to remove excess reagents.

- Catalyst loading : 5 mL of concentrated H₂SO₄ per 50 g of malonic acid.

Purification and Yield Optimization

Post-reaction workup involves extraction with ether, drying over anhydrous K₂CO₃, and flash distillation to isolate DTBM. The distilled product is collected at 112–115°C under reduced pressure (31 mmHg), yielding 58–60% of the theoretical output. Limitations of this method include the use of corrosive sulfuric acid and the need for pressurized equipment to handle gaseous isobutylene.

Photocatalytic Debromination of Di-t-Butyl Bromomalonate

A modern alternative to traditional esterification is the photocatalytic debromination of di-t-butyl bromomalonate, as reported by González-Muñoz et al.. This method employs a heterogeneous platinum catalyst under visible-light irradiation, offering a greener synthesis route.

Reaction Setup and Catalytic System

The reaction is conducted in anhydrous ethanol with N-ethyl-N,N-diisopropylamine (DIPEA) as a base. A Pt-loaded catalyst (1 mol%) facilitates the debromination process under an inert atmosphere. The mixture is irradiated for 24 hours at room temperature using a custom light source, followed by filtration and column chromatography.

Critical factors influencing efficiency:

- Light source : Wavelength-specific irradiation (details undisclosed in the publication) activates the Pt catalyst.

- Base selection : DIPEA scavenges HBr generated during the reaction, preventing side reactions.

- Solvent choice : Ethanol balances solubility and environmental impact compared to traditional ethers.

Advantages Over Conventional Methods

This method eliminates the need for acidic conditions and pressurized systems, reducing equipment costs and safety risks. However, the yield remains unspecified in the literature, and the requirement for specialized catalysts may limit scalability.

Comparative Analysis of Synthesis Methods

The table below contrasts the two principal DTBM preparation routes:

Industrial Applications and Method Selection Criteria

DTBM’s role in MOCVD for hafnium and zirconium oxide films necessitates high-purity batches, favoring the traditional method due to its well-established purification protocols. Conversely, pharmaceutical applications requiring minimal metal contaminants may benefit from photocatalytic debromination, despite its unproven scalability.

Chemical Reactions Analysis

Photooxidation and Radical-Mediated Decomposition

DTBM undergoes gas-phase photooxidation when exposed to chlorine atoms or UV light, with distinct pathways in the presence/absence of nitrogen dioxide (NO₂):

Reaction Pathways:

The (CH₃)₃COC(O)CH₂C(O)OC(CH₃)₂O- radical intermediate undergoes competitive decomposition (55%) and H-atom migration (40%) . Computational studies confirm the radical’s bifurcation pathways, with activation barriers favoring acetone formation under atmospheric conditions .

Intramolecular Oxidative Coupling of Enolates

DTBM participates in enolate chemistry to construct complex polycyclic systems:

Application in Actinophyllic Acid Synthesis

-

Reaction : DTBM → Indole-2-malonate → Tetracyclic ketone via LiDA/Fe(III) coupling

-

Conditions : LDA (3.2 eq), Fe(DMF)₃Cl₂ (3.5 eq), −78°C

-

Key Step : First reported intramolecular coupling of ketone and malonate enolates, tolerating unprotected indole groups .

Alkylation and Enantioselective Lactonization

DTBM serves as a substrate for stereocontrolled transformations:

Alkylation with 2-Bromoethyl Acetate

-

Reagents : NaH (1.2 eq), THF, 0°C → RT

-

Product : Di-tert-butyl-2-(2-hydroxyethyl)-2-methylmalonate (3a )

Enantioselective Lactone Formation

-

Catalyst : (R)- or (S)-TRIP (chiral Brønsted acid)

-

Derivatives : Diols, amides, and amido lactones synthesized without racemization .

Mannich Reactions with Aldimines

DTBM engages in catalytic asymmetric Mannich reactions:

| Substrate | Catalyst | Product (Yield, ee) |

|---|---|---|

| N-Boc aldimines | Bifunctional cinchonine | α,β-Diamino malonates (78% ee) |

| N-Cbz aldimines | Same catalyst | Similar selectivity |

The reaction proceeds via hydrogen-bond-mediated transition-state control, achieving high enantioselectivity for quaternary carbon centers .

Cyclization to Oxindole Derivatives

DFT studies reveal DTBM’s role in oxindole formation:

Reaction :

2-(2-Aminophenyl)-2-methyl malonate → 3-Methyloxindole-3-carboxylate

-

Mechanism : Acetic acid-assisted protonation lowers ΔG‡ vs. methanol

-

Yield : Not reported; enantioselectivity requires chiral acid catalysts .

Selective Debenzylation via Electron Transfer

DTBM derivatives undergo fragmentation under reductive conditions:

| Workup Condition | Product | Yield |

|---|---|---|

| Basic (Na₂CO₃) | Malonate monoester | 74% |

| Acidic (HCl) | Malonate diester | 75% |

This selectivity is attributed to rapid ester hydrolysis under basic conditions .

Scientific Research Applications

Organic Synthesis

Total Synthesis of Complex Molecules

Di-tert-butyl malonate is frequently employed as a building block in the total synthesis of complex organic compounds. A notable example includes its use in the synthesis of (+/−)-actinophyllic acid, where it serves as a precursor for constructing intricate molecular frameworks through reactions such as the aza-Cope/Mannich reaction . This method enables the formation of previously unknown hexacyclic ring systems, showcasing the compound's utility in synthesizing biologically active molecules.

Fluorination Reactions

The compound has also been utilized in fluorination processes. In a study involving this compound, complete conversion was achieved after introducing fluorine gas, resulting in high yields of fluorinated products . This reaction demonstrates its potential in producing fluorinated derivatives that are important in medicinal chemistry and material science.

Materials Science

Precursor for Metal-Organic Chemical Vapor Deposition

this compound is used as a precursor in metal-organic chemical vapor deposition (MOCVD) processes for synthesizing thin films of hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂) . These materials are critical for applications in electronics and optics due to their high dielectric constants and thermal stability.

| Application | Description |

|---|---|

| Total Synthesis | Used as a building block in complex organic molecules |

| Fluorination | Acts as a substrate for producing fluorinated derivatives |

| MOCVD Precursor | Serves as a precursor for HfO₂ and ZrO₂ thin films |

Photochemical Applications

Photooxidation Studies

this compound has been investigated for its behavior under photochemical conditions. In experiments assessing its photooxidation, various carbonated products such as acetone and formic acid were identified . This research highlights its potential role in photochemical transformations, which are relevant for environmental chemistry and the development of solar energy conversion technologies.

Case Studies

Selective Reduction Reactions

A study demonstrated the selective reduction of arenes using this compound derivatives. The reaction yielded monoesters with significant efficiency, indicating its effectiveness as a reagent in selective organic transformations . This application is particularly relevant for synthesizing fine chemicals and pharmaceutical intermediates.

Sustainable Processes

Research has explored the use of this compound in sustainable chemical processes, such as converting methanol to gasoline. Its role as an intermediate underscores its importance in developing greener synthetic pathways that minimize waste and energy consumption .

Mechanism of Action

The mechanism of action of di-tert-butyl malonate in chemical reactions involves the activation of the methylene group between the ester functionalities. This activation allows for nucleophilic attack, leading to various substitution and addition reactions. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

- Diethyl malonate

- Dimethyl malonate

- Diisopropyl malonate

Comparison: Di-tert-butyl malonate is unique due to its bulky tert-butyl groups, which provide steric protection and influence its reactivity. Compared to diethyl and dimethyl malonates, this compound is less prone to hydrolysis and offers different reactivity patterns in alkylation and transesterification reactions. This makes it particularly useful in the synthesis of sterically demanding molecules .

Biological Activity

Di-tert-butyl malonate (DTBM) is an important compound in organic synthesis and has been studied for its biological activities, particularly in the context of medicinal chemistry and metabolic processes. This article reviews the biological activity of DTBM, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₂₀O₄

- Molecular Weight : 216.28 g/mol

- Boiling Point : 67 °C

- Melting Point : -6 °C

- Density : 0.97 g/cm³

Synthesis of this compound

DTBM is synthesized through the esterification of malonic acid with tert-butanol. This reaction typically involves the use of acid catalysts and can be optimized for yield and purity. The following table summarizes key synthetic routes and yields:

| Reaction Type | Reagents | Yield (%) |

|---|---|---|

| Esterification | Malonic acid + tert-butanol | 90 |

| Alkylation | Magnesium enolate + acyl chloride | 78 |

| Fluorination | Fluorine gas + Cu(NO₃)₂ catalyst | 100 |

This compound exhibits several biological activities primarily through its role as a metabolic intermediate and a precursor in various synthetic pathways. Its ability to inhibit succinate dehydrogenase (SDH) has been explored in various studies, particularly in the context of ischemia/reperfusion injury.

- Inhibition of Succinate Dehydrogenase : DTBM acts as a competitive inhibitor of SDH, which is crucial in mitochondrial respiration. This inhibition can lead to decreased production of reactive oxygen species (ROS), thus offering cardioprotective effects during ischemic events .

- Cell Permeability : DTBM's structure allows it to cross cell membranes effectively, facilitating intracellular delivery of malonate, which can modulate metabolic pathways involved in energy production and oxidative stress .

Cardioprotective Effects

Research has demonstrated that DTBM can significantly reduce myocardial injury during ischemia/reperfusion events. In a study involving mouse models, administration of DTBM prior to reperfusion resulted in reduced cardiac damage and improved functional recovery. The study highlighted the compound's ability to decrease succinate accumulation and subsequent ROS production .

Case Studies

- Acute Myocardial Infarction Model : In vivo experiments showed that DTBM administration led to a marked reduction in infarct size when given before reperfusion therapy. The protective mechanism was attributed to its role in inhibiting SDH activity, which mitigated oxidative stress during reperfusion .

- Total Synthesis Applications : DTBM has been utilized as a starting material for the total synthesis of various bioactive compounds, including actinophyllic acid, showcasing its versatility in medicinal chemistry .

Q & A

Basic Research Questions

Q. How do the tert-butyl groups in di-tert-butyl malonate influence its stability and reactivity in organic synthesis?

- Methodological Answer : The tert-butyl groups act as steric hindrance, protecting the malonate core from undesired nucleophilic attacks or premature hydrolysis. This enhances stability during storage and under acidic/basic conditions. For example, in Pt(II)-peptide conjugate synthesis, the tert-butyl groups remain intact during cyclization and cleavage steps, enabling selective deprotection later using NaOH . The bulky substituents also reduce solubility in polar solvents, necessitating anhydrous conditions (e.g., NaH in THF) for alkylation reactions . Physicochemical properties such as a boiling point of 110–111°C (22 mmHg) and density of 0.966 g/cm³ further guide solvent selection and reaction scalability.

Q. What are the standard methods for synthesizing this compound, and how do reaction conditions affect yield?

- Methodological Answer : A common route involves alkylation of malonic acid derivatives. For instance:

- Step 1 : Generate the magnesium enolate of this compound using strong bases like NaH or LDA in anhydrous THF.

- Step 2 : React with electrophiles (e.g., bromopropyl-phthalimide) to form intermediates like 2-(3-phthalimido-propyl-malonate) .

- Step 3 : Deprotect using hydrazine monohydrate or acidic conditions.

Yields depend on base strength and moisture control. For example, NaH in dry THF achieves ~80% yield in alkylation steps , while traces of water can hydrolyze the ester, reducing yields by >20%.

Advanced Research Questions

Q. How can ANOVA be applied to analyze experimental data involving this compound in biochemical studies?

- Methodological Answer : In studies comparing malonate’s effects across experimental groups (e.g., enzyme inhibition or toxicity assays), a two-factor ANOVA can isolate variables:

- Factor 1 : Presence/absence of malonate.

- Factor 2 : Experimental group (e.g., cell lines or animal models).

For example, in neurotoxicity assays, ANOVA revealed malonate’s significant effect (P = 0.0453) and group-specific variability (P < 0.001) . This approach avoids inflated Type I errors from multiple t-tests and identifies interactions between factors.

Q. What strategies mitigate byproduct formation during cycloaddition reactions with this compound?

- Methodological Answer : Byproducts arise from polymerization or incomplete regioselectivity. Mitigation strategies include:

- Catalyst Screening : Yb(OTf)₃ outperforms ZnBr₂ in [4+2] cycloadditions, reducing byproducts from 61% to <10% while improving yields to 65% .

- Solvent Optimization : Non-polar solvents (e.g., toluene) minimize side reactions compared to DCM.

- Temperature Control : Reactions at −20°C slow competing pathways, favoring cyclobutane formation .

Q. How does fluorination of this compound under continuous flow conditions affect yield and purity?

- Methodological Answer : Direct fluorination with F₂ gas in flow reactors enhances safety and selectivity. At 12 g scale, introducing 1.2 equivalents of F₂ achieves 96% yield of monofluorinated product with >97% purity. Key parameters:

- Residence Time : 2–3 minutes prevents over-fluorination.

- Temperature : 0°C minimizes difluorinated byproduct formation .

Q. Key Considerations for Experimental Design

- Deprotection Specificity : Use NaOH for malonate deprotection in Pt(II) coordination chemistry to avoid side reactions with peptide backbones .

- Statistical Rigor : Pair ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means in toxicity studies .

- Scale-Up Challenges : Tert-butyl esters’ low polarity complicates purification; silica gel chromatography with hexane/EtOAc gradients is recommended .

Properties

IUPAC Name |

ditert-butyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(2,3)14-8(12)7-9(13)15-11(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPHAYNBNTVRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060244 | |

| Record name | Propanedioic acid, bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-16-2 | |

| Record name | 1,3-Bis(1,1-dimethylethyl) propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,1-dimethylethyl) malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-TERT-BUTYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9XWT9380 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.